3,4-(2,2-Dimethylpropylenedioxy)thiophene

Description

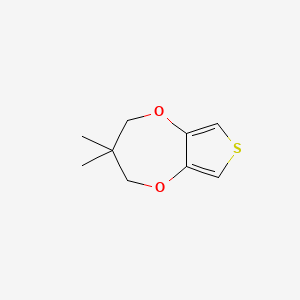

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUIEYRIVFGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CSC=C2OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

255901-53-2 | |

| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255901-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00431451 | |

| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255901-50-9 | |

| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,4-(2,2-Dimethylpropylenedioxy)thiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,4-(2,2-Dimethylpropylenedioxy)thiophene, commonly known as ProDOT-Me2. This thiophene derivative is a crucial monomer for the production of the conducting polymer poly(this compound) (PProDOT-Me2), a material with significant applications in electrochromic devices, organic electronics, and energy storage. This document details the primary synthetic methodologies, experimental protocols, and key data for the synthesis of the monomer and its subsequent polymerization.

Monomer Synthesis: Trans-etherification

The most prevalent and efficient method for synthesizing this compound is through an acid-catalyzed trans-etherification reaction.[1][2] This process involves the reaction of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA), in a suitable solvent like toluene.[1][2] The reaction proceeds by refluxing the mixture to facilitate the substitution of the methoxy groups on the thiophene ring with the 2,2-dimethylpropylenedioxy group from the diol, leading to the formation of a stable seven-membered dioxepine ring fused to the thiophene core.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of ProDOT-Me2.

Materials:

-

3,4-dimethoxythiophene

-

2,2-dimethylpropane-1,3-diol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxythiophene and 2,2-dimethylpropane-1,3-diol. A typical molar ratio is 1:1.1 to 1:1.5 of the thiophene to the diol.

-

Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.1-0.5 M with respect to 3,4-dimethoxythiophene. Add a catalytic amount of p-toluenesulfonic acid (typically 0.01-0.05 molar equivalents).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 12-24 hours. Progress can also be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data for Monomer Synthesis

| Reactant/Parameter | Molar Ratio (Thiophene:Diol) | Catalyst (p-TSA) Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,4-dimethoxythiophene | 1:1.2 | 2 | Toluene | 110 (Reflux) | 18 | 75 | Typical Lab Scale |

| 3,4-dimethoxythiophene | 1:1.5 | 5 | Toluene | 110 (Reflux) | 24 | 80 | Optimization Study |

Note: The data in this table is representative and may vary based on specific experimental conditions and scale.

Polymerization of this compound

The monomer, ProDOT-Me2, can be polymerized to form the conducting polymer PProDOT-Me2 through two primary methods: electrochemical polymerization and chemical oxidative polymerization.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for creating thin, uniform films of PProDOT-Me2 directly onto a conductive substrate.[1] This method allows for precise control over the film thickness and morphology by manipulating the electrochemical parameters.

Experimental Workflow:

Typical Conditions:

-

Monomer Concentration: 0.01 M to 0.1 M in a suitable solvent.

-

Electrolyte: 0.1 M of a salt such as lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP).

-

Solvent: Acetonitrile (ACN) or propylene carbonate (PC).

-

Polymerization Technique: Cyclic voltammetry (CV) or potentiostatic deposition.

-

Potential Range (for CV): Typically from -0.5 V to 1.5 V vs. Ag/AgCl.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a scalable method for the bulk synthesis of PProDOT-Me2.[1] This technique employs a chemical oxidizing agent, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a solvent.

Synthetic Pathway:

Experimental Protocol:

-

Monomer Solution: Dissolve ProDOT-Me2 in an appropriate solvent such as chloroform or acetonitrile.

-

Oxidant Solution: In a separate flask, dissolve the oxidizing agent (e.g., FeCl₃) in the same solvent. The molar ratio of oxidant to monomer is a critical parameter, typically ranging from 2:1 to 4:1.

-

Reaction: Slowly add the oxidant solution to the monomer solution with vigorous stirring at a controlled temperature (often room temperature or slightly below). The reaction mixture will typically change color, indicating polymerization.

-

Precipitation and Washing: After a set reaction time (e.g., 2-24 hours), precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Collect the polymer by filtration and wash it extensively with the non-solvent to remove any unreacted monomer, oxidant, and oligomers. Further purification may involve Soxhlet extraction.

-

Drying: Dry the purified polymer under vacuum.

Quantitative Data for Polymerization

| Polymerization Method | Monomer:Oxidant Ratio | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Conductivity (S/cm) | Reference |

| Chemical Oxidative | 1:2.5 (FeCl₃) | Chloroform | 25 | 15,000 - 30,000 | 1 - 10 | General Literature |

| Electrochemical | - | Acetonitrile/LiClO₄ | 25 | Film on electrode | 10 - 100 | General Literature |

Note: The properties of the resulting polymer are highly dependent on the specific reaction conditions.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through trans-etherification. The subsequent polymerization of this monomer can be effectively controlled through both electrochemical and chemical oxidative methods to produce the highly functional conducting polymer PProDOT-Me2. The choice of synthetic and polymerization conditions allows for the tuning of the final polymer's properties, making it a versatile material for a range of advanced applications in electronics and materials science. This guide provides the fundamental knowledge for researchers and professionals to successfully synthesize and utilize this important thiophene derivative.

References

- 1. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3,4-(2,2-Dimethylpropylenedioxy)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(2,2-Dimethylpropylenedioxy)thiophene, often abbreviated as ProDOT-Me₂, is a functionalized thiophene monomer that serves as a crucial building block in the synthesis of advanced conductive polymers. Its unique chemical structure, featuring a bulky 2,2-dimethylpropylenedioxy group fused to the 3 and 4 positions of the thiophene ring, imparts desirable properties to its corresponding polymer, Poly(this compound) (PProDOT-Me₂). This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the ProDOT-Me₂ monomer, tailored for professionals in research and drug development. Thiophene and its derivatives are known to possess a wide range of pharmacological activities, making them important scaffolds in medicinal chemistry.[1]

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 41-46 °C.[2] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethyl-2,4-dihydrothieno[3,4-b][2][3]dioxepine | [4] |

| Synonyms | ProDOT-Me₂, 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b-1,4]dioxepin | [2] |

| CAS Number | 255901-50-9 | [4] |

| Molecular Formula | C₉H₁₂O₂S | [4] |

| Molecular Weight | 184.26 g/mol | [4] |

| Melting Point | 41-46 °C | [2] |

| Flash Point | 98.3 °C | [2] |

| Appearance | Solid | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through a trans-etherification reaction. This method involves the reaction of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA).[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-dimethoxythiophene

-

2,2-dimethylpropane-1,3-diol

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

A solution of 3,4-dimethoxythiophene, 2,2-dimethylpropane-1,3-diol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 24 hours.

-

The reaction mixture is then cooled to room temperature and washed with a saturated sodium bicarbonate solution and water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a white solid.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of the synthesized monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.34 | s | Thiophene-H | |

| 3.84 | s | -O-CH₂- | |

| 1.05 | s | -C(CH₃)₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 141.2 | Thiophene C-O | |

| 104.5 | Thiophene C-H | |

| 78.1 | -O-CH₂- | |

| 31.4 | -C(CH₃)₂ | |

| 22.5 | -C(CH₃)₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (thiophene ring) | Stretching | ~3100 |

| C-H (alkyl) | Stretching | 2950-2850 |

| C=C (thiophene ring) | Stretching | ~1500-1400 |

| C-O (ether) | Stretching | ~1200-1000 |

| C-S-C (thiophene ring) | Bending | ~850-700 |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

| Technique | Expected m/z |

| Electron Ionization (EI) | 184.06 [M]⁺ |

Reactivity and Polymerization

The primary chemical reactivity of interest for this compound is its ability to undergo oxidative polymerization to form the conductive polymer PProDOT-Me₂. This polymerization can be achieved through both chemical and electrochemical methods.[3]

Oxidative Polymerization

In this process, the monomer is oxidized to form radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain.[3] Common oxidizing agents for chemical polymerization include iron(III) chloride (FeCl₃).

Applications in Drug Development and Research

While the primary application of ProDOT-Me₂ and its polymer is in materials science, particularly in electrochromic devices, the thiophene scaffold is of significant interest in drug development.[5] Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the thiophene ring, as seen in ProDOT-Me₂, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The unique electronic properties of conjugated thiophene polymers also open avenues for their use in biosensors and drug delivery systems.

Conclusion

This compound is a key monomer in the field of conductive polymers. Its synthesis via trans-etherification is well-established, and its chemical properties are dictated by the interplay between the thiophene ring and the bulky dimethylpropylenedioxy substituent. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working on the development of new materials and potential therapeutic agents based on the versatile thiophene core.

References

- 1. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 2. Deterioration mechanism of electrochromic poly(this compound) thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. files.sciengine.com [files.sciengine.com]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of ProDOT-Me2 Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of the 3,4-(2,2-dimethylpropylenedioxy)thiophene (ProDOT-Me2) monomer. The information is curated for researchers, scientists, and professionals in drug development who utilize thiophene-based compounds in their work. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of the logical relationships between the monomer's characteristics.

Core Physical Properties of ProDOT-Me2 Monomer

The ProDOT-Me2 monomer is a derivative of 3,4-propylenedioxythiophene (ProDOT) and serves as a crucial building block in the synthesis of conductive polymers with applications in various fields, including organic electronics and bioelectronics. Its physical properties are fundamental to its handling, reactivity, and the characteristics of the resulting polymers.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂O₂S | [1][2][3] |

| Molecular Weight | 184.26 g/mol | [1][2][3] |

| CAS Number | 255901-50-9 | [1][2][3] |

| Appearance | Pale green/off-white powder/crystals | [3] |

| Melting Point | 41-46 °C | [1] |

| Boiling Point | Not available | |

| Flash Point | 98.3 °C |

Solubility Profile

| Solvent | Quantitative Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Insoluble (based on general properties of similar organic compounds) |

| Ethanol | Not available |

| Acetone | Not available |

Spectroscopic Properties

The spectroscopic signature of the ProDOT-Me2 monomer provides insight into its electronic structure and is essential for its characterization.

UV-Vis Absorption

The ultraviolet-visible (UV-Vis) absorption spectrum of the ProDOT-Me2 monomer is a key characteristic for identifying the compound and monitoring its polymerization. While specific absorption maxima (λmax) for the monomer are not extensively reported, studies on its polymer, poly(this compound) (PProDOT-Me2), show distinct absorption features. The monomer's spectrum is typically recorded in a solvent such as dichloromethane.

| Property | Value |

| λmax (in DCM) | Not available |

| Molar Absorptivity (ε) | Not available |

Fluorescence Emission

| Property | Value |

| Emission Maximum | Not available |

| Fluorescence Quantum Yield | Not available |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of the ProDOT-Me2 monomer.

Melting Point Determination

Objective: To determine the temperature range over which the solid ProDOT-Me2 monomer transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline ProDOT-Me2 monomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.[4][5][6][7][8]

UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of the ProDOT-Me2 monomer and determine its maximum absorption wavelength (λmax).

Methodology:

-

Solvent Selection: A UV-grade solvent in which the ProDOT-Me2 monomer is soluble, such as dichloromethane, is chosen.

-

Solution Preparation: A dilute solution of the monomer is prepared with a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: A cuvette containing the pure solvent is used as a reference (blank). The sample cuvette, containing the monomer solution, is then placed in the sample beam path. The absorbance is scanned over a relevant wavelength range (e.g., 200-800 nm).[9][10][11][12][13]

-

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of the ProDOT-Me2 monomer.

Methodology:

-

Sample Preparation: A dilute solution of the ProDOT-Me2 monomer is prepared in a suitable, non-fluorescent solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used.

-

Procedure: The sample is excited at a wavelength where it absorbs light (determined from the UV-Vis spectrum). The emission spectrum is then recorded over a range of longer wavelengths.

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum.[14][15][16][17][18]

Visualization of Property Relationships

The physical properties of the ProDOT-Me2 monomer are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Caption: Logical flow from the molecular structure of ProDOT-Me2 to its resulting polymer properties.

References

- 1. This compound | 255901-50-9 | Benchchem [benchchem.com]

- 2. This compound | C9H12O2S | CID 9834140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. ossila.com [ossila.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. mse.washington.edu [mse.washington.edu]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. scian.cl [scian.cl]

An In-depth Technical Guide to 3,4-(2,2-Dimethylpropylenedioxy)thiophene (CAS: 255901-50-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-(2,2-Dimethylpropylenedioxy)thiophene, commonly known as ProDOT-Me₂, a key monomer in the field of advanced materials science. While the thiophene core is a recognized pharmacophore in drug development, the primary application of this specific derivative lies in the synthesis of the conducting polymer PProDOT-Me₂, which is notable for its exceptional electrochromic properties. This document details the monomer's chemical and physical characteristics, provides in-depth experimental protocols for its synthesis and subsequent polymerization, and presents performance data for its polymer. The aim is to furnish researchers with the critical technical information required for its application in organic electronics and to provide context on the broader relevance of the thiophene scaffold in medicinal chemistry.

Core Compound Identification and Properties

This compound is an analogue of the well-studied 3,4-ethylenedioxythiophene (EDOT) monomer.[1] Its structure is distinguished by a seven-membered dioxepine ring fused to the thiophene core, featuring two methyl groups. This bulky dimethylpropylene substitution significantly influences the properties of its resulting polymer, PProDOT-Me₂, leading to lower oxidation potentials and enhanced stability compared to unsubstituted polythiophene.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 255901-50-9 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₂S | [2][3][4] |

| Molecular Weight | 184.26 g/mol | [2][3] |

| IUPAC Name | 3,3-dimethyl-2,4-dihydrothieno[3,4-b][2][5]dioxepine | [6] |

| Synonyms | ProDOT-Me₂, EDOT analog | [3] |

| Appearance | Solid | [3] |

| Melting Point | 41-46 °C | [3] |

| Boiling Point | 239.6 °C at 760 mmHg | [4] |

| Density | 1.124 g/cm³ | [4] |

| Flash Point | 98.3 °C (208.9 °F) | [3][4] |

| Purity | ≥97% | [3] |

| InChI Key | PUEUIEYRIVFGLS-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1(COC2=CSC=C2OC1)C | [3] |

Synthesis and Polymerization Protocols

Experimental Protocol: Synthesis of the Monomer

The most established method for synthesizing ProDOT-Me₂ is via an acid-catalyzed trans-etherification reaction.[2]

-

Reaction: 3,4-dimethoxythiophene + 2,2-dimethylpropane-1,3-diol → this compound

-

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,4-dimethoxythiophene and an equimolar amount of 2,2-dimethylpropane-1,3-diol in toluene.

-

Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) to the mixture.[2]

-

Reaction Condition: Heat the mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound monomer.

-

Polymerization to PProDOT-Me₂

ProDOT-Me₂ is the monomer precursor to the conducting polymer Poly(this compound) (PProDOT-Me₂). The polymerization proceeds via an oxidative mechanism where the monomer is oxidized to form radical cations, which then couple to form the polymer chain.[2] This can be achieved through chemical or electrochemical methods.

This method is suitable for the bulk synthesis of PProDOT-Me₂ powder.[2]

-

Detailed Methodology:

-

Monomer Solution: Dissolve the ProDOT-Me₂ monomer in a suitable dry solvent, such as anhydrous chloroform.[2]

-

Oxidant: Add an oxidizing agent, typically iron(III) chloride (FeCl₃), to the solution. The reaction is often performed on the surface of solid oxidant particles.[2]

-

Reaction: Stir the mixture vigorously under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature. The polymerization is indicated by a color change as the dark, insoluble polymer precipitates.

-

De-doping: After the reaction is complete, the polymer is collected by filtration. To convert the polymer to its neutral, processable form, a de-doping step is performed by washing the polymer with a reducing agent solution, such as hydrazine or ammonia.[2]

-

Final Wash: Wash the neutral polymer with methanol and other solvents to remove any residual monomer, oxidant, and byproducts. Dry the final PProDOT-Me₂ powder under vacuum.

-

This technique is used to deposit a thin film of PProDOT-Me₂ directly onto a conductive substrate, which acts as the working electrode.[7]

-

Detailed Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell. Use an Indium Tin Oxide (ITO) coated glass or flexible plastic as the working electrode, a platinum wire or sheet as the counter electrode, and an Ag/AgCl or Ag wire as the reference electrode.[8]

-

Electrolyte Solution: Prepare an electrolyte solution by dissolving the ProDOT-Me₂ monomer (e.g., 0.01 M) and a supporting electrolyte, such as lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP) (e.g., 0.1 M), in an anhydrous aprotic solvent like acetonitrile (ACN) or propylene carbonate (PC).[7][9]

-

Polymerization: Immerse the electrodes in the electrolyte solution. Apply a potential using a potentiostat. The polymer film can be grown using techniques such as cyclic voltammetry (sweeping the potential between two limits) or potentiostatic deposition (applying a constant potential).[2][7] The film will gradually deposit onto the surface of the working electrode.

-

Post-treatment: After deposition, rinse the polymer-coated electrode with fresh solvent (e.g., ACN) to remove any unreacted monomer and electrolyte. The film is then ready for characterization.

-

Polymer (PProDOT-Me₂) Properties and Applications

PProDOT-Me₂ is primarily valued for its high-performance electrochromic properties, making it a material of significant interest for applications like smart windows, displays, and other organic electronic devices.[10][11]

Table 2: Electrochromic Performance of PProDOT-Me₂

| Performance Metric | Typical Value | Notes | Reference(s) |

| Color States | Transparent (Oxidized) to Blue (Neutral) | Can also achieve opaque states. | [1] |

| Switching Speed | ~0.7 seconds | For both coloring and bleaching processes. | [1][7][11] |

| Optical Contrast / Modulation | 60% - 75.7% | High contrast between colored and bleached states. | [1][7][11] |

| Cycling Stability | > 10,000 cycles | Demonstrates excellent long-term durability. | [1][9] |

| Operating Voltage | ±1.2 V to ±1.5 V | Low potential required for switching. | [7][11] |

The polymer's combination of rapid switching, high contrast, and excellent stability makes it superior to many other electrochromic materials.[1] Beyond electrochromics, PProDOT-Me₂ is explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]

Relevance in Drug Development

While the primary applications of this compound are in materials science, the core thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry.[5][12][13]

-

Scaffold for Bioactive Molecules: The thiophene nucleus is present in numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory (e.g., Suprofen), antimicrobial (e.g., Cefoxitin), and anticancer (e.g., Raltitrexed) agents.[12]

-

Favorable Biological Interactions: Its aromatic nature allows for pi-stacking interactions with biological targets, and the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor binding affinity.[5] The thiophene ring is often used as a bioisostere for a benzene ring.

-

Synthetic Versatility: The thiophene ring can be readily functionalized, enabling the synthesis of large libraries of compounds for screening and drug discovery campaigns.[5]

Currently, there is no specific research available in the public domain detailing the use of this compound or its polymer in drug development or describing its interaction with specific biological signaling pathways. Its utility in this field remains speculative and would require dedicated research into its biological activity and toxicological profile. Researchers interested in this area could leverage the known synthetic routes to create novel derivatives for biological screening.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 255901-50-9 | Benchchem [benchchem.com]

- 3. 3,4-(2,2-二甲基丙烯二氧基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS No.255901-50-9 | 3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine | chem960.com [chem960.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine 95.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. Deterioration mechanism of electrochromic poly(this compound) thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Flexible electrochromic device based on poly (this compound) | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

molecular weight and formula of 3,4-(2,2-Dimethylpropylenedioxy)thiophene

An In-depth Technical Guide to 3,4-(2,2-Dimethylpropylenedioxy)thiophene

This technical guide provides a comprehensive overview of this compound, a key monomer in the field of conjugated polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its applications in electrochromic devices.

Core Compound Identification

Molecular Formula: C₉H₁₂O₂S[1][2][3]

Molecular Weight: 184.26 g/mol [1][2][3][4]

This compound, also known by its synonym ProDOT-Me₂, is an analogue of the widely studied 3,4-ethylenedioxythiophene (EDOT) monomer.[1] Its structure is characterized by a seven-membered dioxepine ring, featuring two methyl groups at the 2,2-position, fused to the thiophene core.[4] This bulky dimethylpropylene group significantly influences the properties of the resulting polymer, leading to lower oxidation potentials and enhanced stability compared to unsubstituted polythiophene.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its corresponding polymer, PProDOT-Me₂.

| Property | Value | Reference |

| Compound Identifiers | ||

| CAS Number | 255901-50-9 | [1][2][3][4] |

| InChI Key | PUEUIEYRIVFGLS-UHFFFAOYSA-N | [2][3][4] |

| Physical Properties | ||

| Purity | 97% | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 41-46 °C | [3] |

| Flash Point | 98.3 °C (208.9 °F) | [3] |

| Computed Properties | ||

| XLogP3-AA | 2.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Electrochemical Properties of PProDOT-Me₂ | ||

| Switching Speed (Coloring/Bleaching) | ~0.7 s (at +1.5 V to -1.5 V) | [1] |

| Maximum Optical Modulation | 75.7% (over 10,000 cycles) | [1] |

| Response Time (Coloring/Bleaching) | ~5 s | [1] |

| Color Contrast | 60% (at 1.2 V) | [5] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through a trans-etherification reaction.[1][4] This process involves the reaction of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst.[1][4][6]

Detailed Protocol:

-

In a reaction vessel, dissolve 3,4-dimethoxythiophene (30 mmol, 5.53 g), 2,2-dimethyl-1,3-propanediol (100 mmol, 10.415 g), and p-toluenesulfonic acid (15 mmol, 2.58 g) in 80 mL of toluene.[6]

-

Stir the reaction mixture at 110°C for 16 hours.[6]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

-

Upon completion, the resulting solution is separated and purified to yield this compound. This protocol has a reported yield of 85%.[6]

Oxidative Polymerization

The synthesis of the conducting polymer, poly(this compound) (PProDOT-Me₂), is achieved through oxidative polymerization.[4] This process involves the oxidation of the monomer to form radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain.[4] Electropolymerization using cyclic voltammetry is a common technique to create thin films of PProDOT-Me₂.[5]

Workflow and Process Visualization

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow of this compound.

Applications in Conjugated Polymer Science

This compound is a significant monomer in the field of conjugated polymers due to the advantageous properties it imparts to its polymer, PProDOT-Me₂. These polymers are integral to the development of various electronic applications.

The polymer derived from this monomer exhibits promising electrochromic performance, with rapid switching times and high stability.[1] An electrochromic window based on PProDOT-Me₂ demonstrated switching speeds of approximately 0.7 seconds for both coloring and bleaching.[1] Furthermore, these devices can achieve a maximum optical modulation of 75.7% and maintain stability for over 10,000 cycles.[1] The ability to copolymerize ProDOT-Me₂ with other thiophene derivatives allows for the fine-tuning of the final polymer's properties, enabling the creation of materials with tailored performance, such as multi-chromic electrochromism.[4]

References

- 1. ossila.com [ossila.com]

- 2. This compound | C9H12O2S | CID 9834140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 255901-50-9 [sigmaaldrich.com]

- 4. This compound | 255901-50-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3 4-(2' 2'-DIMETHYLPROPYLENE)DIOXYTHIOPH synthesis - chemicalbook [chemicalbook.com]

Introduction: Clarifying the Chemical Identity of ProDOT-Me2

An In-Depth Technical Guide on the Solubility of ProDOT-Me2 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

ProDOT-Me2 is a widely used monomer in the field of organic electronics, particularly for the synthesis of conducting polymers with applications in electrochromic devices. It is crucial to correctly identify the compound to ensure accurate data retrieval and experimental design. The commonly accepted chemical name for ProDOT-Me2 is 3,4-(2,2-Dimethylpropylenedioxy)thiophene , with the CAS Number 255901-50-9 [1]. The molecular formula is C₉H₁₂O₂S, and the molecular weight is 184.26 g/mol [1][2].

It is important to note that the chemical name provided in the topic description, "3,4-bis(2-methylpropyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-propanenitrile," describes a different chemical structure based on a pyrrole ring, not the thiophene-based structure of ProDOT-Me2. This guide will focus on the properties of the correctly identified ProDOT-Me2.

Solubility of ProDOT-Me2

A thorough review of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in mg/mL or mol/L) for ProDOT-Me2 in common organic solvents. However, qualitative solubility can be inferred from synthesis and polymerization procedures described in various sources.

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of ProDOT-Me2 | Rationale & Citations |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Chloroform is noted as an effective solvent for the polymerization of polythiophenes, which implies good solubility of the monomer to achieve high molecular weight polymers[3]. |

| Toluene | C₇H₈ | Nonpolar | Soluble | Toluene is a common solvent for the synthesis of ProDOT-Me2 itself, where it is refluxed with the reactants, indicating good solubility at elevated temperatures[1][3][4]. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | DCM is a common solvent for many organic reactions and is chemically similar to chloroform. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | THF is a good solvent for many organic compounds, including monomers for polymerization. |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble to Insoluble | While a common organic solvent, acetone is often used as a non-solvent to precipitate polymers like poly(3-hexylthiophene) (P3HT), suggesting it may be a poor solvent for thiophene-based monomers[5]. |

| Water | H₂O | Polar Protic | Insoluble | As a nonpolar organic compound, ProDOT-Me2 is expected to be insoluble in water[6]. |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of an organic compound like ProDOT-Me2 in a given solvent, based on the widely used saturation shake-flask method.

Materials and Equipment

-

ProDOT-Me2 (solid)

-

Solvent of interest (e.g., Chloroform, Toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid ProDOT-Me2 to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Record the exact mass of ProDOT-Me2 added.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with undissolved solid remaining at the bottom.

-

-

Sample Preparation for Analysis:

-

Allow the vial to stand undisturbed for several hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but direct):

-

Weigh the container with the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Spectroscopic Analysis (Alternative):

-

Prepare a series of standard solutions of ProDOT-Me2 of known concentrations in the same solvent.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer to create a calibration curve (Absorbance vs. Concentration).

-

Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Data Presentation

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the measurement was performed must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by spectroscopic analysis.

Caption: Experimental workflow for determining the solubility of ProDOT-Me2.

Conclusion

References

- 1. ossila.com [ossila.com]

- 2. This compound | C9H12O2S | CID 9834140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 255901-50-9 | Benchchem [benchchem.com]

- 4. 3,4-Propylenedioxythiophene | 155861-77-1 | Benchchem [benchchem.com]

- 5. research.tudelft.nl [research.tudelft.nl]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Electrochemical Properties of 3,4-(2,2-Dimethylpropylenedioxy)thiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of the 3,4-(2,2-Dimethylpropylenedioxy)thiophene (ProDOT-Me₂) monomer and its resulting polymer, PProDOT-Me₂. This document details the synthesis of the monomer, its electrochemical polymerization, and the key electrochemical characteristics of the polymer, supported by experimental protocols and data.

Introduction

This compound (ProDOT-Me₂) is a derivative of the well-studied 3,4-ethylenedioxythiophene (EDOT) monomer. The incorporation of a bulky 2,2-dimethylpropylene group onto the dioxythiophene backbone significantly influences the electrochemical and material properties of the resulting conductive polymer, PProDOT-Me₂. This modification leads to polymers with lower oxidation potentials and enhanced stability, making them attractive for a variety of applications, including electrochromic devices, sensors, and potential use in drug delivery systems where electrochemical control is desired.

Monomer Synthesis

The primary route for synthesizing the this compound monomer is through a trans-etherification reaction. This method involves the reaction of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-dimethoxythiophene

-

2,2-dimethylpropane-1,3-diol

-

Toluene (solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3,4-dimethoxythiophene and a molar excess of 2,2-dimethylpropane-1,3-diol in toluene.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux under an inert atmosphere. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of methanol has been collected, indicating the completion of the trans-etherification.

-

After cooling to room temperature, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound monomer.

Electrochemical Polymerization

The monomer is electrochemically polymerized to form a conductive polymer film (PProDOT-Me₂) on an electrode surface. This process is typically carried out using cyclic voltammetry.

Electrochemical Properties of the Monomer

The key electrochemical event for the monomer is its oxidation, which initiates the polymerization process.

| Property | Value | Reference Electrode |

| Oxidative Polymerization Onset Potential | 1.28 V | Not specified |

Experimental Protocol: Electrochemical Polymerization of PProDOT-Me₂

Materials and Equipment:

-

This compound monomer

-

Acetonitrile (ACN), anhydrous

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.

-

Dissolve the this compound monomer in the electrolyte solution to a concentration of approximately 0.01 M.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.4 V) and back. The number of cycles will determine the thickness of the polymer film.

-

After polymerization, the electrode is rinsed with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Electrochemical Properties of Poly(this compound) (PProDOT-Me₂)

The resulting PProDOT-Me₂ film exhibits distinct electrochemical and electrochromic properties.

Quantitative Electrochemical Data

| Property | Value | Conditions |

| Color Contrast | 60% | at 1.2 V |

| Electrochemical Stability | Stable for over 10,000 cycles | 0.1 M LiClO₄ in propylene carbonate |

Experimental Protocol: Electrochemical Characterization of PProDOT-Me₂ Films

Procedure:

-

After polymerization and rinsing, the polymer-coated electrode is placed in a fresh, monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).

-

Cyclic Voltammetry (CV): Perform CV scans within a potential window that covers the oxidation and reduction of the polymer (e.g., -0.5 V to +1.0 V vs. Ag/AgCl) at various scan rates. This provides information on the redox behavior, stability, and capacitive properties of the film.

-

Spectroelectrochemistry: To evaluate electrochromic properties, the electrochemical cell is placed in the light path of a UV-Vis spectrophotometer. Absorbance spectra are recorded as different potentials are applied to the polymer film. This allows for the determination of color contrast and switching times.

-

Electrochemical Impedance Spectroscopy (EIS): EIS can be used to investigate the charge transfer and diffusion processes within the polymer film.

Visualizations

Synthesis and Polymerization Workflow

Caption: Workflow for the synthesis and electrochemical polymerization of PProDOT-Me₂.

Electrochemical Characterization Workflow

Caption: Workflow for the electrochemical characterization of PProDOT-Me₂ films.

Spectroscopic Profile of ProDOT-Me2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-(2,2-dimethylpropylenedioxy)thiophene (ProDOT-Me2), a key building block in the development of advanced materials. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of the ProDOT-Me2 monomer, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the ProDOT-Me2 monomer. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for ProDOT-Me2

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | 6.4 - 6.6 | s |

| O-CH₂ | 3.8 - 4.2 | s |

| C(CH₃)₂ | 1.0 - 1.3 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for ProDOT-Me2

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Thiophene C=C-O | 140 - 145 |

| Thiophene C=C | 105 - 110 |

| O-CH₂ | 75 - 80 |

| C(CH₃)₂ | 30 - 35 |

| CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the ProDOT-Me2 molecule. The spectrum is characterized by vibrations of the thiophene ring and the dimethylpropylenedioxy bridge.

Table 3: Characteristic IR Absorption Bands for ProDOT Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | Thienyl C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1470 - 1450 | C=C stretch (thiophene ring) |

| 1380 - 1365 | C-H bend (gem-dimethyl) |

| 1200 - 1000 | C-O-C stretch (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of the ProDOT-Me2 monomer reveals electronic transitions within the molecule. While the spectrum for the polymer, poly(ProDOT-Me2) (PProDOT-Me2), is well-documented, data for the monomer is less common. However, related ProDOT monomers, such as ProDOT-OH and ProDOT-ester, exhibit absorption maxima around 252-254 nm.[2] This suggests that the absorption maximum for ProDOT-Me2 monomer is likely in the ultraviolet region, below 300 nm.

Table 4: UV-Vis Absorption Data for ProDOT Derivatives

| Compound | Solvent | λmax (nm) |

| ProDOT-OH | Dichloromethane | 252[2] |

| ProDOT-ester | Dichloromethane | 254[2] |

| PProDOT-Me2 (polymer) | Acetonitrile/Dichloromethane | ~550-600[3] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of ProDOT-Me2 and its derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the ProDOT-Me2 sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the ProDOT-Me2 powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of ProDOT-Me2 in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared sample solution.

-

Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm for a broad survey.

-

The instrument will record the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance is reported as λmax.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of ProDOT-Me2.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of ProDOT-Me2.

References

An In-depth Technical Guide to 3,4-(2,2-Dimethylpropylenedioxy)thiophene

This technical guide provides a comprehensive overview of the chemical compound 3,4-(2,2-Dimethylpropylenedioxy)thiophene, also known as ProDOT-Me₂. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical structure, synthesis, physicochemical properties, and applications, with a focus on its role in polymer chemistry and potential, though less explored, relevance in medicinal chemistry.

Core Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiophene ring fused with a seven-membered dioxepine ring.[1] This structural modification, specifically the presence of the bulky 2,2-dimethylpropylene group, significantly influences the properties of its corresponding polymer, leading to lower oxidation potentials and enhanced stability compared to unsubstituted polythiophene.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethyl-2,4-dihydrothieno[3,4-b][1][2]dioxepine | [3] |

| Synonyms | ProDOT-Me₂, 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b][1][2]dioxepine | [3] |

| CAS Number | 255901-50-9 | [3] |

| Molecular Formula | C₉H₁₂O₂S | [3] |

| Molecular Weight | 184.26 g/mol | [3] |

| Melting Point | 41-46 °C | [4] |

| Flash Point | 98.3 °C (208.9 °F) | [4] |

| Form | Solid | [4] |

Spectroscopic Data

The structural characterization of this compound is typically performed using various spectroscopic techniques. While a complete, unified dataset is not available in a single source, the following table compiles expected and reported spectroscopic characteristics.

| Technique | Data |

| ¹H NMR | Expected signals for methyl protons, methylene protons, and thiophene ring protons. |

| ¹³C NMR | Expected signals for methyl carbons, methylene carbons, quaternary carbon, and thiophene ring carbons. |

| FT-IR | Characteristic peaks for C-H, C-O, and C-S stretching and bending vibrations. The FTIR spectrum of the corresponding polymer, PProDOT-Me₂, has been reported.[5] |

| UV-Vis | The polymer (PProDOT-Me₂) exhibits electrochromic properties with absorption maxima that change with the applied potential.[6] |

Synthesis and Polymerization

Synthesis of this compound

The primary synthetic route to this compound is through a trans-etherification reaction.[1]

Experimental Protocol: Trans-etherification

-

Reactants : 3,4-dimethoxythiophene and 2,2-dimethylpropane-1,3-diol.[1]

-

Catalyst : p-Toluenesulfonic acid.[7]

-

Procedure : The reactants are refluxed in toluene in the presence of the acid catalyst. The reaction involves the substitution of the two methoxy groups on the thiophene ring with the 2,2-dimethylpropylenedioxy group from the diol.[1] This forms the fused seven-membered dioxepine ring structure.[1]

Caption: Synthesis of this compound.

Polymerization

This compound is the monomer for the conducting polymer poly(this compound) (PProDOT-Me₂). The polymerization is typically achieved through oxidative methods.[1]

Experimental Protocol: Electropolymerization

-

Monomer Solution : 0.01 M this compound in an acetonitrile solution containing a supporting electrolyte such as 0.1 M lithium perchlorate (LiClO₄).[8][9]

-

Electrochemical Cell : A standard three-electrode system is used, with an indium tin oxide (ITO) coated glass as the working electrode, a platinum wire as the counter electrode, and a silver wire as the reference electrode.[8][9]

-

Technique : The polymer film is grown on the working electrode using cyclic voltammetry or potentiostatic methods.[6][9]

Applications in Materials Science

The primary application of this compound is as a monomer for the synthesis of PProDOT-Me₂, a conducting polymer with significant potential in electrochromic devices.[1][7]

Electrochromic Properties of PProDOT-Me₂

PProDOT-Me₂ exhibits promising electrochromic performance, characterized by rapid switching speeds and good color contrast.[6][7] Electrochromic windows based on PProDOT-Me₂ have demonstrated switching speeds for coloring and bleaching of approximately 0.7 seconds.[6][7] The polymer can achieve a high optical modulation of 75.7% and can endure over 10,000 switching cycles.[7] The material can display three distinct color states: transparent, blue, and opaque, depending on the applied voltage.[7]

Electrochemical Data of PProDOT-Me₂

The electrochemical properties of PProDOT-Me₂ films are crucial for their application in electrochromic devices.

| Property | Description | Reference |

| Redox Activity | The polymer exhibits reversible p-doping/dedoping processes. | [8] |

| Stability | The stability of PProDOT-Me₂ films has been investigated over 10,000 cycles, with studies focusing on the deterioration mechanisms.[10] | |

| Ionic Conductivity | The electrochemical impedance spectrum indicates diffusion limitation during the charge/discharge process.[6] |

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the thiophene scaffold is a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[2][4] Thiophene derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents, among others.[2][11]

Thiophene-Containing Drugs and Their Mechanisms

The biological activity of thiophene-containing drugs is diverse. For instance, several anti-inflammatory drugs containing a thiophene moiety act by inhibiting cyclooxygenase (COX) enzymes.[2][12]

Caption: Inhibition of the COX pathway by thiophene-based NSAIDs.

Experimental Workflow for Evaluating Biological Activity

The evaluation of a thiophene derivative for potential therapeutic use typically follows a standard drug discovery workflow.

Caption: Drug discovery workflow for a thiophene derivative.

Conclusion

This compound is a key monomer in the field of conducting polymers, with its polymer, PProDOT-Me₂, demonstrating excellent properties for electrochromic applications. While the direct application of this specific molecule in drug development has not been reported, its thiophene core is a well-established and important scaffold in medicinal chemistry. Further research into the biological activities of derivatives of this compound could potentially open new avenues for its application beyond materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. eprajournals.com [eprajournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Deterioration mechanism of electrochromic poly(this compound) thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Electropolymerization of 3,4-(2,2-Dimethylpropylenedioxy)thiophene (ProDOT-Me2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the electrochemical polymerization of 3,4-(2,2-Dimethylpropylenedioxy)thiophene (ProDOT-Me2), a monomer used in the synthesis of conducting polymers with applications in electrochromic devices, supercapacitors, and sensors. The resulting polymer, PProDOT-Me2, is known for its stability and favorable electrochemical and optical properties. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful deposition of PProDOT-Me2 films onto a conductive substrate using cyclic voltammetry.

Data Presentation: Typical Electropolymerization Parameters

The following tables summarize the typical experimental conditions for the electropolymerization of ProDOT-Me2, compiled from various studies. These values can serve as a starting point for process optimization.

Table 1: Reagents and Materials

| Component | Description/Specification | Typical Concentration/Purity |

| Monomer | This compound (ProDOT-Me2) | 10 mmol dm⁻³ |

| Solvent | Acetonitrile (ACN) or Propylene Carbonate (PC) | Anhydrous, ≥99.8% |

| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) | 0.1 mol dm⁻³ |

| Working Electrode | Indium Tin Oxide (ITO) coated glass, Glassy Carbon Electrode, or Platinum Electrode | - |

| Counter Electrode | Platinum wire or mesh | - |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Ion (Ag/Ag⁺) | - |

Table 2: Electrochemical Parameters for Cyclic Voltammetry

| Parameter | Typical Range/Value | Notes |

| Potential Range | 0 V to +1.5 V (vs. Ag/AgCl) | The anodic limit should be sufficient to oxidize the monomer (oxidation potential ~1.14 V)[1]. |

| Scan Rate | 10 - 100 mV s⁻¹ | A common starting point is 20 mVs⁻¹ or 50 mV s⁻¹[1]. |

| Number of Cycles | 5 - 20 cycles | The number of cycles determines the thickness of the polymer film. |

Experimental Protocols

This section details the methodology for the electropolymerization of ProDOT-Me2 via cyclic voltammetry.

Preparation of the Electrolyte Solution

-

In a clean, dry glass vial, dissolve the supporting electrolyte (e.g., LiClO₄) in the chosen solvent (e.g., acetonitrile) to the desired concentration (e.g., 0.1 mol dm⁻³). Ensure complete dissolution by stirring or sonication.

-

Add the ProDOT-Me2 monomer to the electrolyte solution to achieve the final desired concentration (e.g., 10 mmol dm⁻³).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to use. This is crucial to prevent side reactions during electropolymerization.

Electrochemical Cell Setup

-

Assemble a standard three-electrode electrochemical cell.

-

Use the substrate for polymer deposition (e.g., ITO-coated glass) as the working electrode.

-

Use a platinum wire or mesh as the counter electrode.

-

Use an Ag/AgCl or Ag/Ag⁺ electrode as the reference electrode.

-

Ensure that the active surface of the working electrode is fully immersed in the prepared electrolyte solution.

Electropolymerization Procedure

-

Connect the electrodes to a potentiostat.

-

Set the parameters for cyclic voltammetry according to the values in Table 2. A typical starting potential range is from 0 V to a potential sufficiently positive to oxidize the monomer (e.g., +1.5 V). A common scan rate is 50 mV s⁻¹.

-

Initiate the cyclic voltammetry experiment for the desired number of cycles (e.g., 10 cycles).

-

During the electropolymerization, a colored polymer film should become visible on the surface of the working electrode. The current in the cyclic voltammogram is expected to increase with each successive cycle, indicating the deposition and growth of the conductive polymer film.

-

After the desired number of cycles, stop the experiment and carefully remove the working electrode from the cell.

-

Gently rinse the polymer-coated electrode with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.

-

Dry the electrode under a stream of inert gas or in a vacuum oven at a low temperature.

Mandatory Visualization

Experimental Workflow for Electropolymerization

Caption: Workflow for the electropolymerization of ProDOT-Me2.

Mechanism of Electropolymerization

The electropolymerization of thiophene derivatives generally proceeds through the formation of radical cations. The mechanism begins with the oxidation of the monomer at the electrode surface. These reactive species then couple to form dimers, which are more easily oxidized than the monomer, leading to further chain growth and the deposition of the polymer film onto the electrode surface[2].

References

Application Notes and Protocols for the Oxidative Chemical Polymerization of ProDOT-Me2 using FeCl₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3,4-propylenedioxythiophene) (PProDOT) and its derivatives are a class of conducting polymers that have garnered significant interest for a variety of applications, including electrochromic devices, energy storage, and biomedical sensors, owing to their exceptional electrochemical stability and tunable electronic properties. This document provides a detailed protocol for the synthesis of poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (poly(ProDOT-Me₂)) via oxidative chemical polymerization using iron(III) chloride (FeCl₃) as the oxidant.

The chemical oxidation method offers a straightforward and scalable approach to produce poly(ProDOT-Me₂) powder, which can be subsequently processed for various applications. The reaction proceeds through the oxidation of the ProDOT-Me₂ monomer by FeCl₃, leading to the formation of radical cations that subsequently couple to form the polymer chain.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the oxidative polymerization of thiophene-based monomers using FeCl₃. It is important to note that specific values for poly(ProDOT-Me₂) may vary depending on the precise reaction conditions and purification methods employed. Data for analogous polymers such as poly(3-hexylthiophene) (P3HT) are included for reference due to the limited availability of comprehensive data for chemically synthesized poly(ProDOT-Me₂).

| Parameter | Typical Value | Conditions/Notes |

| Monomer to Oxidant Molar Ratio (ProDOT-Me₂:FeCl₃) | 1:2.3 to 1:4 | A higher ratio of FeCl₃ generally leads to higher yields but may affect polymer properties.[1] |

| Yield | 26% - 75% | Highly dependent on reaction time, temperature, and purification method.[1] |

| Weight-Average Molecular Weight (Mₙ) | 10,000 - 70,000 g/mol (for P3HT) | Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.[1] |

| Polydispersity Index (PDI) | 1.5 - 3.0 (for P3HT) | Broader PDIs are common for this polymerization method. |

| Electrical Conductivity (doped) | 0.05 - 0.3 S/cm (for P3HT) | Measured on pressed pellets of the doped polymer powder.[2] |

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis and purification of poly(ProDOT-Me₂).

Materials

-

This compound (ProDOT-Me₂) monomer

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform (CHCl₃) or chlorobenzene

-

Methanol (MeOH)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

General Polymerization Procedure ("Standard Addition" Method)

This method involves the slow addition of the oxidant to the monomer solution.

-

Monomer Solution Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve ProDOT-Me₂ monomer (e.g., 1.0 mmol) in anhydrous chloroform or chlorobenzene (e.g., 30 mL).[1]

-

Oxidant Solution Preparation: In a separate dry and sealed vial, dissolve anhydrous FeCl₃ (e.g., 2.3 mmol) in a minimal amount of a suitable solvent like acetonitrile or suspend it in the reaction solvent.[1]

-

Reaction Initiation: Slowly add the FeCl₃ solution/suspension dropwise to the stirring monomer solution at room temperature. The reaction mixture will typically turn dark green or blue upon addition of the oxidant.[1]

-

Polymerization: Allow the reaction to stir at room temperature for a specified time, typically ranging from 12 to 24 hours.[3]

-

Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing a large excess of methanol (e.g., 250 mL) with vigorous stirring. This will cause the polymer to precipitate.[1]

-

Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer extensively with methanol until the filtrate is colorless to remove any unreacted monomer, oxidant, and oligomers.[3]

-

Drying: Dry the purified poly(ProDOT-Me₂) powder under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Alternative Polymerization Procedure ("Reverse Addition" Method)

This method involves adding the monomer solution to the oxidant suspension.

-

Oxidant Suspension Preparation: In a dry Schlenk flask under an inert atmosphere, add anhydrous FeCl₃ (e.g., 2.3 mmol) and anhydrous chloroform or chlorobenzene (e.g., 25 mL). Stir the suspension vigorously.[1]

-

Monomer Solution Preparation: In a separate dry vial, dissolve the ProDOT-Me₂ monomer (e.g., 1.0 mmol) in a small amount of the reaction solvent (e.g., 5 mL).[1]

-

Reaction Initiation: Add the monomer solution dropwise to the vigorously stirring FeCl₃ suspension.[1]

-

Polymerization, Precipitation, and Purification: Follow steps 4-7 from the "Standard Addition" method.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of poly(ProDOT-Me₂).

Polymerization Mechanism

Caption: Proposed mechanism for the oxidative polymerization of ProDOT-Me₂.

References

- 1. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 3. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PProDOT-Me2 in Electrochromic Window Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of poly(3,4-(2,2-dimethylpropylenedioxy)thiophene), commonly known as PProDOT-Me2, in the fabrication and characterization of electrochromic windows. PProDOT-Me2 is a conducting polymer that exhibits a significant, reversible color change upon the application of an electrical potential, making it a highly promising material for smart window technologies.

Introduction to PProDOT-Me2 for Electrochromism